molecular formula C20H17Cl2NO2 B5971225 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

Cat. No. B5971225
M. Wt: 374.3 g/mol
InChI Key: XGXZLEAJRFEGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as DCBAA, is a synthetic compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label proteins, DNA, and other biomolecules. DCBAA has been shown to have a high binding affinity for proteins and is commonly used in fluorescence-based assays to detect protein-protein interactions, protein-ligand interactions, and enzyme activity.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione involves its ability to bind to proteins through a covalent bond. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione contains a reactive imine group that reacts with the amino groups of lysine residues in proteins. This covalent bond formation results in a stable complex between 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione and the protein, which can be detected using fluorescence-based assays.
Biochemical and Physiological Effects:
2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in a variety of cell-based assays and has been shown to have no significant cytotoxic effects. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been shown to be a non-competitive inhibitor of some enzymes, but its effects on other enzymes are still being studied.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its high binding affinity for proteins, which makes it a useful tool for studying protein function. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is also relatively easy to use and can be incorporated into a variety of assays. However, 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has some limitations. It is not suitable for use in live cells or tissues, as it requires organic solvents for solubility. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione also has limited photostability, which can affect its use in long-term imaging studies.

Future Directions

There are several future directions for the use of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in scientific research. One area of interest is the development of new 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione derivatives with improved properties, such as increased photostability and solubility in aqueous solutions. Another area of interest is the use of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in new applications, such as the study of protein dynamics and the development of new biosensors. Overall, 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is a useful tool in scientific research, and its potential for new applications is still being explored.

Synthesis Methods

2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dichlorobenzylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a catalyst. The reaction produces 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione as a yellow solid that is soluble in organic solvents.

Scientific Research Applications

2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been used in a wide range of scientific research applications. It has been used to study protein-protein interactions, protein-ligand interactions, and enzyme activity. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been used to label proteins and DNA for imaging studies. One of the major advantages of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its high binding affinity for proteins, which makes it a useful tool for studying protein function.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c21-17-7-6-13(8-18(17)22)11-23-12-16-19(24)9-15(10-20(16)25)14-4-2-1-3-5-14/h1-8,12,15,24H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZLEAJRFEGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

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